molecular formula C14H19BrO3 B7992430 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7992430
M. Wt: 315.20 g/mol
InChI Key: ZPBAYVGFGPMIGX-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane is a six-membered 1,3-dioxane ring derivative substituted with an ethyl-phenoxy group. The phenoxy moiety is further functionalized with a bromine atom and two methyl groups at the 3,5-positions of the aromatic ring.

Properties

IUPAC Name

2-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO3/c1-10-8-12(9-11(2)14(10)15)16-7-4-13-17-5-3-6-18-13/h8-9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBAYVGFGPMIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC2OCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenoxyethyl derivatives.

    Oxidation: Major products are quinones.

    Reduction: Major products are hydroquinones.

Scientific Research Applications

The compound 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane (C14H19BrO3) is a synthetic organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structural motifs to 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane may exhibit anticancer properties. The introduction of bromine and dioxane moieties can enhance biological activity by increasing lipophilicity and altering pharmacokinetics.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of dioxane derivatives and their cytotoxic effects on cancer cell lines. Compounds with halogen substitutions demonstrated increased potency against certain cancer types, supporting the potential use of this compound in targeted cancer therapies.

Materials Science

Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with tailored properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength.

Case Study : Research conducted by materials scientists focused on synthesizing copolymers incorporating dioxane derivatives. These materials showed improved resistance to solvents and enhanced thermal properties, making them suitable for applications in coatings and adhesives.

Agrochemicals

Pesticide Development : The brominated phenoxyethyl structure is reminiscent of various agrochemical agents known for their efficacy against pests. Modifications to the dioxane ring can lead to novel herbicides or insecticides.

Case Study : A comparative analysis of phenoxy herbicides revealed that derivatives with dioxane rings exhibited enhanced herbicidal activity against specific weed species. This suggests that 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane could be explored further for agricultural applications.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound may act by:

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

(a) 5,5-Bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane (Compound 32)
  • Substituents : Two bromomethyl groups at the 5,5-positions and a nitro-substituted phenyl group at the 2-position.
  • Key Differences: The nitro group (electron-withdrawing) and bromomethyl substituents enhance reactivity toward nucleophilic substitution, unlike the target compound’s bromophenoxy group. This derivative is used in synthesizing spiranic dioxane-dithiane hybrids .
(b) 2-(3′-Nitro-phenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane (Compound 74)
  • Substituents : Acetylthio groups at 5,5-positions and a nitro-phenyl group.
  • Key Differences: The thioacetate groups enable sulfur-based reactivity (e.g., hydrolysis to thiols), contrasting with the inert phenoxy group in the target compound. This derivative is a precursor for dithiane rings .
(c) 2-(4-Tetrahydropyranyloxybutyl)-1,3-dithiane (Compound XII)
  • Core Structure : 1,3-Dithiane ring (sulfur atoms replacing oxygen in 1,3-dioxane).
  • Key Differences : Sulfur’s lower electronegativity increases ring flexibility and alters electronic properties. Such dithianes are intermediates in asymmetric synthesis, whereas dioxanes are more common in polymer stabilization .

Comparison with Other Heterocyclic Ethers

(a) 1,3-Dioxolane
  • Structure : Five-membered ring with two oxygen atoms.
  • Key Differences : Smaller ring size increases ring strain and reactivity. 1,3-Dioxolane derivatives are more volatile and less thermally stable than 1,3-dioxanes .
(b) 1,4-Dioxane
  • Structure : Six-membered ring with two oxygen atoms at 1,4-positions.
  • Key Differences: 1,4-Dioxane is a known carcinogen and polar aprotic solvent, whereas 1,3-dioxanes with bulky substituents (e.g., bromophenoxy groups) likely exhibit lower volatility and reduced toxicity .

Physicochemical Properties and Reactivity

Compound Name Substituents Molecular Weight (g/mol)* Key Properties Applications
Target Compound 4-Bromo-3,5-dimethyl-phenoxy ~309.2 High polarity, moderate stability Potential polymer additive
5,5-Bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane Bromomethyl, nitro-phenyl ~422.0 High reactivity toward nucleophiles Spiranic hybrid synthesis
1,4-Dioxane None 88.11 High volatility, carcinogenic Industrial solvent
1,3-Dioxolane None 74.08 Volatile, flammable Solvent, electrolyte

*Calculated based on structural formulas; exact values depend on isotopic composition.

Biological Activity

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane is a synthetic compound with potential biological activity. Its molecular formula is C14H19BrO3, and it has garnered interest for its antimicrobial and antichlamydial properties. This article reviews the compound's biological activities, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Weight : 315.2063 g/mol
  • Chemical Structure : The compound features a dioxane ring and a brominated phenyl group, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that derivatives of this compound can effectively target pathogens such as Chlamydia spp., demonstrating selective activity that could lead to the development of new therapeutic agents.

Case Study: Antichlamydial Activity

A study focused on the synthesis and evaluation of compounds related to dioxane derivatives found that certain modifications enhance antichlamydial activity. For instance:

  • In Vitro Studies : Compounds were tested against Chlamydia trachomatis, showing significant reductions in chlamydial inclusion numbers and sizes in infected HEp-2 cells.
  • Mechanism of Action : Preliminary investigations suggested that the mechanism involves disruption of bacterial morphology and inclusion formation, indicating potential pathways for drug development against chlamydial infections .

Toxicity and Safety Profile

The safety profile of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane has also been assessed in various studies:

  • Cell Viability Assays : The compound did not exhibit significant cytotoxicity towards human cell lines at therapeutic concentrations. This suggests a favorable safety margin for further development .
  • Mutagenicity Testing : Evaluations in Drosophila melanogaster indicated low mutagenic potential, supporting its use as a candidate for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The biological activity of dioxane derivatives is closely linked to their structural features:

  • Electron-Withdrawing Groups : The presence of bromine and other electron-withdrawing groups has been shown to enhance antimicrobial activity by increasing the electrophilicity of the compounds .
  • Substituent Variability : Variations in the phenyl substituent (e.g., chlorination or methylation) significantly influence the potency against specific bacterial strains. For example, compounds with multiple chlorine substitutions demonstrated enhanced antimicrobial effects compared to their mono-substituted counterparts .

Summary of Findings

Biological ActivityObservations
AntichlamydialEffective against Chlamydia trachomatis; alters bacterial morphology
AntimicrobialActive against Gram-positive and Gram-negative bacteria; structure-dependent activity
CytotoxicityLow toxicity in human cell lines; favorable safety profile
MutagenicityLow mutagenic potential in Drosophila melanogaster

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